Bazedoxifene HCl
Overview
Description
Bazedoxifene Hydrochloride is a third-generation selective estrogen receptor modulator (SERM) developed by Pfizer. It is primarily used to treat moderate to severe vasomotor symptoms associated with menopause and to prevent postmenopausal osteoporosis . This compound acts as both an estrogen receptor agonist and antagonist, depending on the tissue type .
Mechanism of Action
Target of Action
Bazedoxifene Hydrochloride primarily targets the estrogen receptors, functioning as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It also targets the interleukin-11 (IL-11)/glycoprotein 130 kDa (GP130) signaling pathway, acting as an inhibitor .
Mode of Action
Bazedoxifene Hydrochloride interacts with its targets in a cell and tissue-specific manner. In uterine and breast tissues, it primarily functions as an estrogen-receptor antagonist . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Biochemical Pathways
Bazedoxifene Hydrochloride affects several biochemical pathways. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . It also inhibits the IL-6/GP130/STAT3 signaling cascade, which is associated with tumor progression .
Pharmacokinetics
Glucuronidation is the major metabolic pathway for Bazedoxifene Hydrochloride. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5). Little or no cytochrome P450-mediated metabolism is evident .
Result of Action
The action of Bazedoxifene Hydrochloride leads to several molecular and cellular effects. It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . These effects on bone remodeling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures . In colon cancer cells, it inhibits cell viability, cell colony formation, and cell migration .
Biochemical Analysis
Biochemical Properties
Bazedoxifene Hydrochloride acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It interacts with estrogen receptors ERα and ERβ, with IC50 values of 26 nM and 99 nM respectively . It plays a crucial role in biochemical reactions, particularly in decreasing bone resorption and reducing biochemical markers of bone turnover to the premenopausal range .
Cellular Effects
Bazedoxifene Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
The molecular mechanism of Bazedoxifene Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the D1 domain of GP130 and blocks IL-11, thus inhibiting IL-11/GP130 signaling and further preventing hexamer formation and the signaling cascade downstream of STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bazedoxifene Hydrochloride change over time. It has been observed that Bazedoxifene Hydrochloride consistently shows a positive effect on the maintenance of lumbar vertebral resistance to an applied compressive force, a surrogate for a reduced incidence of fracture .
Dosage Effects in Animal Models
In animal models, the effects of Bazedoxifene Hydrochloride vary with different dosages . It has been found that Bazedoxifene Hydrochloride significantly reduced the size of endometriosis implants in animal models compared with the control group .
Metabolic Pathways
The major metabolic pathway of Bazedoxifene Hydrochloride is glucuronidation . After oral application, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Transport and Distribution
The transport and distribution of Bazedoxifene Hydrochloride within cells and tissues are yet to be fully understood. It is known that Bazedoxifene Hydrochloride is rapidly absorbed and highly metabolized to its glucuronides (up to 95 %). Its absolute bioavailability is 6.25 % .
Subcellular Localization
It has been found that Bazedoxifene Hydrochloride inhibits the nuclear translocation of p-STAT3 induced by IL-11 in colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene Hydrochloride involves several steps, including the synthesis of intermediates and final product formation. One method involves the reaction of a compound represented in formula (A) with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent . The reaction is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then filtered, washed, and treated with acetic acid to obtain Bazedoxifene Hydrochloride .
Industrial Production Methods: Industrial production methods for Bazedoxifene Hydrochloride focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve continuous catalytic reactions using fixed-bed reactors, which allow for repeated and continuous use of catalysts and hydrogen, enhancing reaction speed and safety .
Chemical Reactions Analysis
Types of Reactions: Bazedoxifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Bazedoxifene Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective estrogen receptor modulation.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Used in the treatment of postmenopausal osteoporosis and vasomotor symptoms. .
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors and related pathways.
Comparison with Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used to prevent osteoporosis and reduce the risk of breast cancer.
Tamoxifen: A selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Ospemifene: Used to treat dyspareunia and vaginal atrophy in postmenopausal women.
Uniqueness: Bazedoxifene Hydrochloride is unique due to its dual action as both an agonist and antagonist, depending on the tissue type. This dual action allows it to provide therapeutic benefits in bone tissue while minimizing adverse effects in breast and uterine tissues .
Properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-56-7 | |
Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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